13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene
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Overview
Description
13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,5,9,11-hexaene is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its analgesic properties and low acute toxicity.
Mechanism of Action
The mechanism of action of 13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene involves its interaction with specific molecular targets. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . The compound’s analgesic effects are likely due to its interaction with pain receptors and modulation of pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,5,9,11-hexaene stands out due to its unique combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H18N4O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C24H18N4O3S/c1-14-12-17(13-31-2)19-21-22(32-24(19)25-14)20(15-6-4-3-5-7-15)26-23(27-21)16-8-10-18(11-9-16)28(29)30/h3-12H,13H2,1-2H3 |
InChI Key |
ZDARMULOVZGDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=NC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=N1)COC |
Origin of Product |
United States |
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